3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane
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Overview
Description
3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[410]heptane is an organic compound characterized by a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane typically involves a multi-step process. One common method includes the reaction of 3-phenylprop-2-en-1-ol with an epoxide, followed by cyclization to form the oxabicycloheptane structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxabicycloheptane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Various substituted oxabicycloheptane derivatives
Scientific Research Applications
3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane
- 3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]octane
- 3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]nonane
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
648434-96-2 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(3-phenylprop-2-enoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C16H20O2/c1-2-5-13(6-3-1)7-4-10-17-12-14-8-9-15-16(11-14)18-15/h1-7,14-16H,8-12H2 |
InChI Key |
HDXWCKXZQKGIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1COCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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